4-(3-Bromopropoxy)benzonitrile
Description
4-(3-Bromopropoxy)benzonitrile is a benzonitrile derivative featuring a 3-bromopropoxy substituent at the para position of the benzene ring. It is synthesized via nucleophilic substitution between 1,3-dibromopropane and a coumarin precursor (denoted as "3c" in the literature), yielding a white solid with an ESI-MS m/z of 411.8 [M + H]+ and an 83% reaction efficiency . Its bromoalkoxy side chain likely enhances lipophilicity, influencing bioavailability and target binding.
Properties
IUPAC Name |
4-(3-bromopropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUYNDUOFPXUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is the corresponding primary amine.
Scientific Research Applications
4-(3-Bromopropoxy)benzonitrile is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Drug Development: It is explored for its potential in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)benzonitrile involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a valuable intermediate in organic synthesis. The nitrile group can also participate in various reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bromoalkoxy Chain Length Variants
Compounds with varying bromoalkoxy chain lengths (Table 1) exhibit distinct physicochemical and biological properties:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (ESI-MS) | Yield (%) | Reported Biological Activity |
|---|---|---|---|---|---|
| 4-((7-(2-Bromoethoxy)-...)benzonitrile (10a) | 2-Bromoethoxy | C₁₉H₁₅BrNO₃ | 397.0 [M + H]+ | 88 | Anti-cholangiocarcinoma activity |
| 4-(3-Bromopropoxy)benzonitrile (11a) | 3-Bromopropoxy | C₁₇H₁₆BrNO₂ | 411.8 [M + H]+ | 83 | Anti-cholestasis potential |
| 4-((7-(4-Bromobutoxy)-...)benzonitrile (12a) | 4-Bromobutoxy | C₂₀H₁₈BrNO₃ | 425.9 [M + H]+ | 80 | Not explicitly stated |
Key Findings :
- Increasing chain length (2 → 4 carbons) correlates with higher molecular weight (397.0 → 425.9) but reduced synthetic yield (88% → 80%) .
- The 3-bromopropoxy variant (11a) demonstrates anti-cholestasis activity, while the 2-bromoethoxy analog (10a) is prioritized for anti-cancer applications, suggesting chain length influences target specificity .
Substitution Pattern Variations
Phenoxy vs. Bromoalkoxy Groups
- 4-(3-Bromo-4-methylphenoxy)benzonitrile (C₁₄H₁₀BrNO, molar mass 288.14) replaces the bromoalkoxy chain with a bromo-methylphenoxy group. This modification reduces molecular weight compared to 11a (288.14 vs. 411.8) and may alter solubility .
Heterocyclic Additions
- 4-(2-Phenylthiazol-4-yl)benzonitrile incorporates a thiazole ring, enabling π-π stacking and hydrogen bonding critical for sortase A inhibition .
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile exhibits nonlinear optical properties (βHRS = 45 × 10⁻³⁰ cm⁴/statvolt), highlighting applications in photonics, unlike bromoalkoxy variants .
Biological Activity
4-(3-Bromopropoxy)benzonitrile is a compound of interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromopropoxy group attached to a benzonitrile moiety, suggests potential biological activities that merit investigation. This article aims to summarize the known biological activities of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical formula for this compound is CHBrN, with a molecular weight of 253.14 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzonitrile have been shown to inhibit the growth of various bacterial strains. A study demonstrated that certain benzonitrile derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in developing new antimicrobial agents .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. Specifically, compounds with similar structures have been tested for their ability to inhibit monoamine oxidase B (MAO B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. The inhibition of MAO B is crucial as it may lead to increased levels of neuroprotective neurotransmitters .
Study on Antiparkinsonian Activity
A notable case study involved the evaluation of a series of benzonitrile derivatives for their antiparkinsonian effects. One compound was selected based on its promising results in inhibiting MAO B and was further tested in vivo using a haloperidol-induced catalepsy model in rats. The results indicated that the compound exhibited significant neuroprotection and improved motor function in treated animals .
Toxicity Assessment
Toxicity studies are essential for determining the safety profile of any new compound. In one study, the toxicity of this compound was evaluated using human embryonic kidney (HEK293) cells and neuroblastoma SH-SY5Y cells. The compound demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
